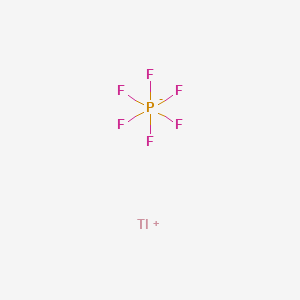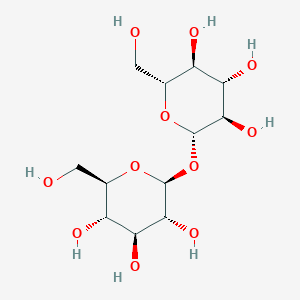
Thallium hexafluorophosphate
描述
Thallium hexafluorophosphate is an inorganic chemical compound with the chemical formula TlPF₆. It is known for its white crystalline appearance and high solubility in water. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions: Thallium hexafluorophosphate can be synthesized through the reaction of thallium(I) oxide (Tl₂O) with hexafluorophosphoric acid (HPF₆). The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product:
Tl2O+2HPF6→2TlPF6+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting thallium(I) carbonate (Tl₂CO₃) with hexafluorophosphoric acid. This method is preferred due to the availability and stability of thallium(I) carbonate:
Tl2CO3+2HPF6→2TlPF6+H2O+CO2
化学反应分析
Types of Reactions: Thallium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thallium(III) compounds.
Reduction: It can be reduced back to thallium metal under specific conditions.
Substitution: It participates in substitution reactions where the hexafluorophosphate anion can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine in acidic conditions.
Reduction: Reducing agents like zinc or iron in acidic media.
Substitution: Reactions with halide salts (e.g., sodium chloride) in aqueous solutions.
Major Products Formed:
Oxidation: Thallium(III) fluoride (TlF₃).
Reduction: Thallium metal (Tl).
Substitution: Thallium chloride (TlCl) and other thallium halides.
科学研究应用
Thallium hexafluorophosphate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in the synthesis of complex inorganic and organometallic compounds.
Biology: Used in studies involving thallium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals for medical imaging.
Industry: Employed in the production of specialized materials and as a catalyst in certain chemical processes.
作用机制
The mechanism by which thallium hexafluorophosphate exerts its effects involves the interaction of the thallium cation (Tl⁺) with various molecular targets. Thallium ions can interfere with potassium channels in biological systems, leading to disruptions in cellular processes. The hexafluorophosphate anion (PF₆⁻) acts as a stabilizing ligand, enhancing the solubility and reactivity of the compound .
相似化合物的比较
Thallium(I) chloride (TlCl): Similar in terms of thallium content but differs in anion composition.
Thallium(I) bromide (TlBr): Another thallium halide with different chemical properties.
Thallium(I) nitrate (TlNO₃): Contains the nitrate anion, leading to different reactivity and applications.
Uniqueness: Thallium hexafluorophosphate is unique due to its high solubility in water and the stabilizing effect of the hexafluorophosphate anion. This makes it particularly useful in aqueous reactions and industrial applications where other thallium compounds might be less effective .
属性
IUPAC Name |
thallium(1+);hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P.Tl/c1-7(2,3,4,5)6;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZBCOUMLHRKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlPF6, F6PTl | |
| Record name | thallium(I) hexafluorophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447852 | |
| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.348 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60969-19-9 | |
| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | lambda1-thallanylium hexafluoro-lambda5-phosphanuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does thallium hexafluorophosphate enable the formation of cationic organometallic complexes?
A1: this compound acts as a halide abstracting agent in organometallic synthesis [, , ]. It reacts with metal complexes containing halide ligands (like chloride or bromide) to form insoluble thallium halide (TlX) as a precipitate. This drives the equilibrium towards the formation of the desired cationic organometallic complex with a hexafluorophosphate (PF6-) counterion. For instance, in the synthesis of cationic η2-arsinocarbene complexes of tungsten, this compound is used to abstract chloride from the starting carbyne complex, enabling the coordination of the arsinocarbene ligand [].
Q2: Why is hexafluorophosphate often chosen as the counterion in these reactions?
A2: Hexafluorophosphate (PF6-) is a weakly coordinating anion, meaning it exhibits a low tendency to bind to the cationic metal center [, , ]. This is crucial in organometallic chemistry, as it allows the metal center to readily interact with other ligands or substrates, facilitating further reactivity.
Q3: Are there any safety concerns associated with the use of this compound?
A3: Yes, thallium compounds, including this compound, are known to be highly toxic []. Extreme caution should be exercised during handling, and appropriate personal protective equipment should always be used. Waste disposal must be carried out according to regulations for hazardous materials.
Q4: Can you provide an example of a reaction where this compound plays a crucial role in achieving a specific transformation?
A4: In a study on platinum and palladium complexes [], researchers utilized this compound to convert 2-σ-butadienyl complexes to cationic (1,2,3-η)-trans-butadienyl complexes. The abstraction of the chloride ligand by TlPF6 allowed for the rearrangement of the butadienyl ligand, demonstrating its utility in promoting specific structural changes in organometallic species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)



